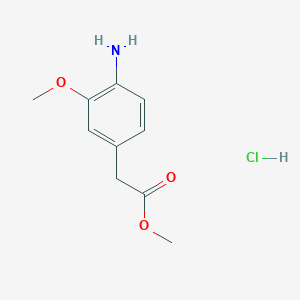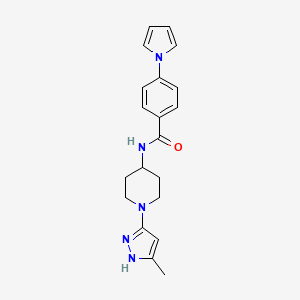
Methyl 2-(4-amino-3-methoxyphenyl)acetate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(4-amino-3-methoxyphenyl)acetate;hydrochloride” is a chemical compound with the molecular formula C10H13NO3. It is used for proteomics research . The compound is also known as “methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride” and has a molecular weight of 231.68 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13NO3.ClH/c1-13-9-5-7 (3-4-8 (9)11)6-10 (12)14-2;/h3-5H,6,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 231.68 .科学的研究の応用
Comparative Metabolism of Chloroacetamide Herbicides
Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes, such as acetochlor and metolachlor, indicates a complex metabolic activation pathway leading to DNA-reactive products. This study could provide insights into the metabolic pathways and potential toxicological profiles of related chemical compounds, including Methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis of Amino Acids and Their Derivatives
The preparation of L-forms of specific amino acids and their derivatives, through processes such as hydrolysis and esterification, highlights methodologies that could be applied to synthesize and study the properties of Methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride (Shimohigashi, Lee, & Izumiya, 1976).
In Vivo Metabolism Studies
Investigations into the in vivo metabolism of psychoactive substances in rats, identifying metabolic pathways and urinary metabolites, offer a framework for understanding how Methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride might be metabolized in biological systems (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Corrosion Inhibition Studies
Research on the inhibition of acidic corrosion of mild steel by organic compounds offers insights into the potential application of Methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride in materials science and corrosion prevention (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Synthesis and Biological Applications
Studies on the synthesis of compounds for learning and memory facilitation in mice, and on the inhibition performance of specific organic compounds on mild steel corrosion, demonstrate the diverse applications of chemical synthesis in both biological and industrial contexts. These examples suggest potential research directions for the synthesis and application of Methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride in similar areas (Jiang, 2006; Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).
Safety and Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3). Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
methyl 2-(4-amino-3-methoxyphenyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2;/h3-5H,6,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTJTQBJIXTNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2867866.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2867871.png)



![(5-(Furan-2-yl)isoxazol-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2867875.png)

![2,6-Dichloro-4-[(E)-2-[4-(methylamino)-3-nitrophenyl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2867877.png)
![3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid](/img/structure/B2867878.png)


![3-benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2867884.png)